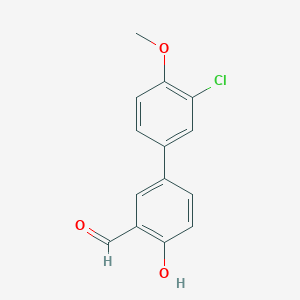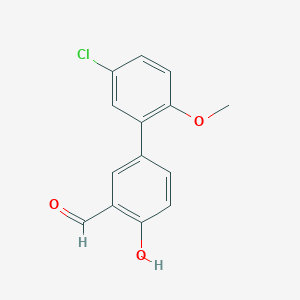
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% (5-CMPF), is a synthetic phenol derivative with a wide range of applications in the fields of scientific research, laboratory experiments, and drug development. 5-CMPF has been used for its unique properties, such as its ability to act as an inhibitor for certain enzymes, its reactivity with other chemicals, and its ability to form strong complexes with certain molecules. In
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% acts as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. In addition, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% may act as a ligand for certain proteins and may interact with other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% may act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. In addition, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% may affect the structure of proteins and may interact with other molecules in the cell.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments include its ability to act as an inhibitor of certain enzymes, its reactivity with other chemicals, and its ability to form strong complexes with certain molecules. The limitations of using 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments include its limited availability and its potential toxicity.
Future Directions
There are a number of potential future directions for research involving 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, its potential applications in drug development, and its potential uses in other fields, such as biotechnology and materials science. In addition, further research into the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% and its potential toxicity is needed.
Synthesis Methods
The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% is a multi-step process that begins with the reaction of 3-chloro-4-methoxyphenol (CMP) and formaldehyde. CMP is reacted with formaldehyde in an acidic medium, such as sulfuric acid, to form a phenol-formaldehyde condensation product. This product is then treated with an alkali, such as sodium hydroxide, to form 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%. The reaction is shown below:
CMP + HCHO → Phenol-formaldehyde condensation product → 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% + NaOH
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. For example, it has been used as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. It has also been used in the synthesis of a variety of compounds, including polymers and pharmaceuticals. In addition, 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% has been used in the study of the mechanism of action of various drugs and as a tool to study the structure of proteins.
properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEMYZJBCDBVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685263 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261919-26-9 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)





